molecular formula C34H38N12O4 B607099 Agonista de STING-4

Agonista de STING-4

Número de catálogo: B607099
Peso molecular: 678.7 g/mol
Clave InChI: ICZSAXDKFXTSGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El agonista STING-4 es un compuesto sintético diseñado para activar la vía del estimulador de genes de interferón (STING). Esta vía desempeña un papel crucial en la respuesta inmunitaria innata al reconocer el ADN citosólico y desencadenar la producción de interferones tipo I y otras citocinas. El agonista STING-4 ha demostrado ser prometedor en estudios preclínicos como un posible agente terapéutico para el cáncer y las enfermedades infecciosas al mejorar la respuesta inmunitaria del cuerpo contra tumores y patógenos .

Mecanismo De Acción

El agonista STING-4 ejerce sus efectos uniéndose a la proteína STING, que se encuentra en la membrana del retículo endoplásmico. Al unirse, STING sufre un cambio conformacional que activa las vías de señalización aguas abajo, incluidas las vías TBK1-IRF3 y NF-κB. Esta activación conduce a la producción de interferones tipo I y otras citocinas proinflamatorias, que mejoran la respuesta inmunitaria contra tumores y patógenos .

Análisis Bioquímico

Biochemical Properties

STING Agonist-4 interacts with several enzymes and proteins in biochemical reactions. It aims to activate STING, with cyclic dinucleotides (CDNs) being the most common . The agonists aim to activate STING, while the inhibitors aim to block the enzymatic activity or DNA binding ability of cGAS .

Cellular Effects

STING Agonist-4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, STING Agonist-4 can induce the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .

Molecular Mechanism

The molecular mechanism of STING Agonist-4 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STING Agonist-4 change over time. It has shown modest efficacy in early phase trials and revealed new mechanistic and technical challenges . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of STING Agonist-4 vary with different dosages in animal models . A single intranasal dose of STING Agonist-4 has shown to protect against pathogenic strains of SARS-CoV-2 in hamsters

Metabolic Pathways

STING Agonist-4 is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . The effects of STING Agonist-4 on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

STING Agonist-4 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of STING Agonist-4 and its effects on activity or function are significant. STING is localized on the endoplasmic reticulum where it is positioned to bind CDNs present in the cytosol . Upon binding, STING oligomerizes and recruits TBK1, ultimately leading to activation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del agonista STING-4 normalmente implica los siguientes pasos:

Métodos de producción industrial

En un entorno industrial, la producción del agonista STING-4 implica la ampliación de las rutas sintéticas descritas anteriormente. Esto requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. La producción industrial también implica medidas estrictas de control de calidad para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El agonista STING-4 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del agonista STING-4 con grupos funcionales modificados. Estos derivados a menudo se prueban para determinar su actividad biológica con el fin de identificar las formas más potentes y estables del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad del agonista STING-4

El agonista STING-4 es único en su estructura y mecanismo de acción en comparación con otros agonistas STING. Se ha diseñado para tener una mayor potencia y especificidad para la proteína STING, lo que lleva a una activación más robusta de la vía STING.

Actividad Biológica

STING (Stimulator of Interferon Genes) agonists have garnered significant attention in the field of immunotherapy, particularly for their potential in activating the innate immune response against tumors. Among these, STING agonist-4 (often referred to as PC7A) stands out due to its unique mechanism of action and promising therapeutic applications. This article delves into the biological activity of STING agonist-4, highlighting its mechanisms, effects on immune cells, and relevance in cancer treatment.

STING Pathway Activation

STING agonist-4 activates the STING pathway through a mechanism distinct from traditional cyclic dinucleotides (CDNs) like cGAMP. It binds to a specific site on the STING receptor that is separate from the cGAMP-binding pocket, allowing it to stimulate immune responses even in cells with mutations that impair cGAMP signaling. This unique binding capability enables STING agonist-4 to induce a robust type I interferon (IFN-I) response and enhance the activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) .

Cellular Response

Upon activation by STING agonist-4, there is a notable upregulation of interferon-stimulated genes (ISGs), which are crucial for mounting an effective immune response. Research indicates that PC7A leads to sustained expression of key ISGs such as Ifnb1 and Cxcl10, promoting prolonged immune activity compared to cGAMP . The delayed degradation of STING after PC7A stimulation further contributes to its extended effects .

Comparative Efficacy

In studies comparing various STING agonists, STING agonist-4 demonstrated superior efficacy in activating immune responses in models with mutated STING receptors that typically exhibit resistance to conventional agonists. This positions PC7A as a promising candidate for treating tumors that are less responsive to traditional therapies .

Immune Cell Activation

STING agonist-4 significantly enhances the activation and proliferation of various immune cell types:

  • Dendritic Cells : PC7A promotes DC maturation and migration, essential for effective antigen presentation.
  • Cytotoxic T Lymphocytes : Enhanced CTL activity leads to improved tumor cell recognition and elimination.
  • Natural Killer Cells : Increased NK cell activity contributes to direct tumor lysis .

In Vivo Studies

In murine models, administration of STING agonist-4 resulted in substantial tumor regression and increased survival rates. Notably, when combined with other immunotherapies, such as checkpoint inhibitors, PC7A showed synergistic effects, enhancing overall therapeutic outcomes .

Table 1: Summary of In Vivo Efficacy Studies

Study TypeModel TypeTreatmentOutcome
Tumor RegressionMurine ModelPC7ASignificant tumor size reduction
Survival AnalysisTumor-bearing MicePC7A + Checkpoint InhibitorImproved survival rates
Immune ProfilingTumor MicroenvironmentPC7AIncreased CTL and NK cell infiltration

Clinical Trials

Recent clinical trials involving various STING agonists have shown promising results. For instance, trials with ADU-S100 (a CDN) demonstrated partial responses in patients with triple-negative breast cancer when combined with checkpoint inhibitors . While specific trials for STING agonist-4 are still ongoing, preliminary data suggest its potential efficacy in enhancing immune responses in resistant tumor types.

Adverse Effects

The safety profile of STING agonists generally includes mild to moderate adverse events such as injection site pain and transient fever. However, serious adverse effects remain rare . Monitoring liver enzymes has been recommended due to occasional grade 3/4 elevations observed during treatment .

Propiedades

IUPAC Name

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZSAXDKFXTSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.